molecular formula C22H15BrN2 B12848048 5-Bromo-2,4,6-triphenylpyrimidine

5-Bromo-2,4,6-triphenylpyrimidine

Cat. No.: B12848048
M. Wt: 387.3 g/mol
InChI Key: PRLJGDUFNVQSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4,6-triphenylpyrimidine is a heterocyclic compound with the molecular formula C22H15BrN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2, 4, and 6 are substituted with phenyl groups, and the hydrogen at position 5 is replaced with a bromine atom.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4,6-triphenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines depending on the nucleophile employed .

Mechanism of Action

The mechanism by which 5-Bromo-2,4,6-triphenylpyrimidine exerts its effects is primarily related to its ability to participate in electron transfer processes. The compound can act as an electron donor or acceptor, depending on the specific chemical environment. This property is crucial for its applications in organic electronics and materials science .

Properties

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

5-bromo-2,4,6-triphenylpyrimidine

InChI

InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H

InChI Key

PRLJGDUFNVQSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.